N-((4-(4-bromophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
CAS No.: 389072-23-5
VCID: VC6763935
Molecular Formula: C23H20BrN5O2S2
Molecular Weight: 542.47
* For research use only. Not for human or veterinary use.

Description |
N-((4-(4-bromophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound featuring a triazole ring, a bromophenyl group, and a thiophene-2-carboxamide moiety. This compound is characterized by its unique structural features, including a sulfur atom linked to the triazole and an amine group, which enhance its biological activity. The presence of multiple functional groups suggests potential for diverse chemical reactivity and biological interactions. Key Structural Features:
Synthesis Steps:
Biological Activity and Potential ApplicationsCompounds similar to N-((4-(4-bromophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide have shown significant biological activities, including potential antimicrobial and anticancer properties. The unique structure of this compound suggests interactions with various biological targets, which could guide further development for therapeutic use. Potential Biological Targets:
Research Findings and Data
Molecular Docking Studies:Molecular docking studies can provide insights into how this compound interacts with biological targets, helping to predict its efficacy and potential side effects. Future Directions:
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CAS No. | 389072-23-5 | ||||||||||
Product Name | N-((4-(4-bromophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide | ||||||||||
Molecular Formula | C23H20BrN5O2S2 | ||||||||||
Molecular Weight | 542.47 | ||||||||||
IUPAC Name | N-[[4-(4-bromophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | ||||||||||
Standard InChI | InChI=1S/C23H20BrN5O2S2/c1-15-4-2-5-17(12-15)26-21(30)14-33-23-28-27-20(13-25-22(31)19-6-3-11-32-19)29(23)18-9-7-16(24)8-10-18/h2-12H,13-14H2,1H3,(H,25,31)(H,26,30) | ||||||||||
Standard InChIKey | OXCMQFJMHRESCV-UHFFFAOYSA-N | ||||||||||
SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=CS4 | ||||||||||
Solubility | not available | ||||||||||
PubChem Compound | 4132277 | ||||||||||
Last Modified | Aug 18 2023 |
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